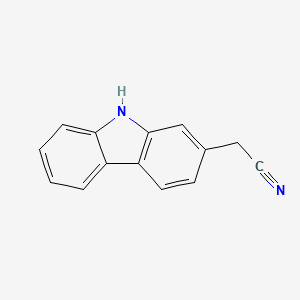
2H-1,3-Oxazine-2-thione, tetrahydro-3,4,4,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Oxazine-2-thione, tetrahydro-3,4,4,6-tetramethyl- is a heterocyclic compound containing one oxygen and one nitrogen atom in a six-membered ring. This compound is part of the oxazine family, known for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Oxazine-2-thione, tetrahydro-3,4,4,6-tetramethyl- typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Oxazine-2-thione, tetrahydro-3,4,4,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2H-1,3-Oxazine-2-thione, tetrahydro-3,4,4,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 2H-1,3-Oxazine-2-thione, tetrahydro-3,4,4,6-tetramethyl- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Morpholine: Another oxazine derivative with different functional groups.
Ifosfamide: A well-known oxazine used in chemotherapy.
Benzophenoxazine: An aromatic oxazine used in fluorescent dyes.
Properties
CAS No. |
60644-44-2 |
|---|---|
Molecular Formula |
C8H15NOS |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
3,4,4,6-tetramethyl-1,3-oxazinane-2-thione |
InChI |
InChI=1S/C8H15NOS/c1-6-5-8(2,3)9(4)7(11)10-6/h6H,5H2,1-4H3 |
InChI Key |
AMQDZDTUGSFPDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C(=S)O1)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14611283.png)



![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)
![2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14611329.png)



![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea](/img/structure/B14611349.png)

![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane](/img/structure/B14611356.png)
![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-(phenylmethyl)-](/img/structure/B14611366.png)
![Quinoline, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14611369.png)
